molecular formula C26H30Cl2N2O2 B4315436 4-{(E)-1-[3,5-DI(TERT-BUTYL)-2-METHOXYPHENYL]METHYLIDENE}-2-(3,4-DICHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

4-{(E)-1-[3,5-DI(TERT-BUTYL)-2-METHOXYPHENYL]METHYLIDENE}-2-(3,4-DICHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

Cat. No.: B4315436
M. Wt: 473.4 g/mol
InChI Key: DFGNOPJSZRNWMI-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{(E)-1-[3,5-DI(TERT-BUTYL)-2-METHOXYPHENYL]METHYLIDENE}-2-(3,4-DICHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including methoxy, dichlorophenyl, and pyrazolone moieties, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-1-[3,5-DI(TERT-BUTYL)-2-METHOXYPHENYL]METHYLIDENE}-2-(3,4-DICHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,5-di-tert-butyl-2-methoxybenzaldehyde with 3,4-dichlorophenylhydrazine to form the corresponding hydrazone intermediate. This intermediate is then cyclized under acidic or basic conditions to yield the final pyrazolone product. The reaction conditions, such as temperature, solvent, and catalysts, can significantly influence the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high efficiency and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The choice of solvents, reagents, and catalysts is crucial to minimize environmental impact and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-1-[3,5-DI(TERT-BUTYL)-2-METHOXYPHENYL]METHYLIDENE}-2-(3,4-DICHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The dichlorophenyl group can be reduced to form mono- or dechlorinated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehyde or carboxylic acid derivatives, while reduction of the dichlorophenyl group may produce mono- or dechlorinated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{(E)-1-[3,5-DI(TERT-BUTYL)-2-METHOXYPHENYL]METHYLIDENE}-2-(3,4-DICHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves its interaction with various molecular targets and pathways. The compound’s structural features allow it to bind to specific enzymes, receptors, or proteins, modulating their activity and leading to desired biological effects. For example, its potential anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-di-tert-butyl-2-hydroxybenzylidene)-2-(3,4-dichlorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
  • 4-(3,5-di-tert-butyl-2-methoxybenzylidene)-2-(3,4-difluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
  • 4-(3,5-di-tert-butyl-2-methoxybenzylidene)-2-(3,4-dichlorophenyl)-5-ethyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of 4-{(E)-1-[3,5-DI(TERT-BUTYL)-2-METHOXYPHENYL]METHYLIDENE}-2-(3,4-DICHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

(4E)-4-[(3,5-ditert-butyl-2-methoxyphenyl)methylidene]-2-(3,4-dichlorophenyl)-5-methylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30Cl2N2O2/c1-15-19(24(31)30(29-15)18-9-10-21(27)22(28)14-18)12-16-11-17(25(2,3)4)13-20(23(16)32-8)26(5,6)7/h9-14H,1-8H3/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGNOPJSZRNWMI-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1=CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)OC)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)OC)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{(E)-1-[3,5-DI(TERT-BUTYL)-2-METHOXYPHENYL]METHYLIDENE}-2-(3,4-DICHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
Reactant of Route 2
Reactant of Route 2
4-{(E)-1-[3,5-DI(TERT-BUTYL)-2-METHOXYPHENYL]METHYLIDENE}-2-(3,4-DICHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
Reactant of Route 3
Reactant of Route 3
4-{(E)-1-[3,5-DI(TERT-BUTYL)-2-METHOXYPHENYL]METHYLIDENE}-2-(3,4-DICHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
Reactant of Route 4
Reactant of Route 4
4-{(E)-1-[3,5-DI(TERT-BUTYL)-2-METHOXYPHENYL]METHYLIDENE}-2-(3,4-DICHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
Reactant of Route 5
Reactant of Route 5
4-{(E)-1-[3,5-DI(TERT-BUTYL)-2-METHOXYPHENYL]METHYLIDENE}-2-(3,4-DICHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
Reactant of Route 6
Reactant of Route 6
4-{(E)-1-[3,5-DI(TERT-BUTYL)-2-METHOXYPHENYL]METHYLIDENE}-2-(3,4-DICHLOROPHENYL)-5-METHYL-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

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